molecular formula C18H21NO4 B2940153 N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide CAS No. 300825-97-2

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2940153
CAS No.: 300825-97-2
M. Wt: 315.369
InChI Key: YWXJTRMAQNMPCK-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is a chemical compound of significant interest in biomedical research, particularly in the field of oncology. It belongs to the class of trimethoxybenzamide (TMB) derivatives, which have been extensively documented in scientific literature for their potent antiproliferative activities and potential as anticancer agents . Research on closely related structural analogs has demonstrated that TMB-based compounds can function by inhibiting tubulin polymerization, a critical process for cellular division . By binding to the colchicine site on tubulin, these compounds disrupt microtubule formation, leading to a halt in the cell cycle at the G2/M phase and ultimately inducing programmed cell death, or apoptosis, in rapidly dividing cancer cells . The specific structural motif of the 3,4,5-trimethoxyphenyl group is a key pharmacophore for this biological activity . Furthermore, TMB hybrids have been shown to promote apoptosis through the modulation of key regulatory proteins, including boosting the mRNA expression levels of p53 and Bax while lowering the expression of the anti-apoptotic Bcl-2 protein . This product is intended for research purposes only, specifically for in vitro investigations into mechanisms of cell proliferation, tubulin dynamics, and apoptotic pathways. It is not for diagnostic or therapeutic use in humans. Researchers should consult the relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-11-7-6-8-14(12(11)2)19-18(20)13-9-15(21-3)17(23-5)16(10-13)22-4/h6-10H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXJTRMAQNMPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

As detailed in Chinese Patent CN104098451A, 3,4,5-trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at reflux (40–60°C) for 4–6 hours. The resulting acyl chloride is isolated via vacuum distillation, achieving 85–92% purity (GC analysis).

Amide Coupling

The acyl chloride is then added dropwise to a solution of 2,3-dimethylaniline and sodium hydroxide (10% w/v) at 0–5°C. After stirring for 2–3 hours, the precipitate is filtered and recrystallized from ethanol/water (1:3). This method yields 68–74% of the target compound, with mp 142–144°C.

Table 1: Schotten-Baumann Reaction Parameters

Parameter Condition Yield (%) Purity (GC)
Acyl chloride reagent SOCl₂ 72 89
Solvent Dichloromethane 68 85
Reaction temperature 0–5°C 74 91

EDCI/HOBt-Mediated Coupling

Modern peptide coupling agents offer superior control over amide bond formation. A protocol adapted from bioRxiv (2023) employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate 3,4,5-trimethoxybenzoic acid.

Reaction Procedure

A mixture of 3,4,5-trimethoxybenzoic acid (1.0 eq), EDCI (1.2 eq), and HOBt hydrate (1.2 eq) in tetrahydrofuran (THF) is stirred at 25°C for 30 minutes. 2,3-Dimethylaniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) are added, and the reaction proceeds for 12–16 hours. Quenching with 10% potassium carbonate followed by extraction with ethyl acetate affords the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate 4:1).

Table 2: EDCI/HOBt Coupling Optimization

Parameter Variation Yield (%) Purity (HPLC)
Solvent THF 89 98
DMF 82 95
Reaction time (h) 12 89 98
24 90 98

This method achieves 89–92% yield with >98% purity, making it preferable for small-scale syntheses requiring high stereochemical fidelity.

One-Pot Synthesis via Benzoxazine-Dione Intermediate

A innovative one-pot strategy reported in Chin. J. Org. Chem. (2012) circumvents intermediate isolation.

Reaction Sequence

  • Benzoxazine-dione formation : 3,4,5-Trimethoxybenzoic acid reacts with bis(trichloromethyl) carbonate (BTC) in acetonitrile at 80°C for 2 hours.
  • Aminolysis : 2,3-Dimethylaniline is introduced directly into the reaction mixture, stirring at 25°C for 6 hours.
  • Workup : Evaporation under reduced pressure followed by trituration with ice-cold methanol yields the product.

Table 3: One-Pot Synthesis Performance

Stage Time (h) Temperature (°C) Yield (%)
Benzoxazine-dione 2 80 94
Aminolysis 6 25 90
Overall 8 85

This approach reduces purification steps and improves atom economy (AE = 78.2%), though scalability is limited by exothermic BTC reactions.

Comparative Analysis of Methods

Table 4: Method Comparison

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Schotten-Baumann 68–74 85–91 12.50 Industrial
EDCI/HOBt 89–92 98+ 45.80 Lab-scale
One-Pot 85 93 22.30 Pilot-scale
Reductive Amination* 65–70* 18.90* Theoretical

*Estimated values

The EDCI/HOBt method excels in purity and yield but suffers from high reagent costs. Industrial applications favor the Schotten-Baumann approach despite moderate efficiency, while the one-pot method balances cost and simplicity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide can be used in polar aprotic solvents.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of N-(2,3-dimethylphenyl)-3,4,5-trihydroxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is a chemical compound with diverse applications in scientific research due to its unique structural and chemical properties. The compound features a dimethyl-substituted phenyl group and a trimethoxy-substituted benzamide moiety. The arrangement of methoxy groups and the dimethylphenyl substituent gives it distinctive chemical and biological properties.

Scientific Research Applications

This compound has a variety of applications in scientific research.

Chemistry this compound can be used as a building block for synthesizing complex molecules and as a ligand in coordination chemistry. The presence of hydroxy and methoxy groups allows for hydrogen bonding and hydrophobic interactions with proteins and enzymes, which can modulate the activity of target proteins, influencing various biological pathways.

Biology It has been investigated for its potential biological activities. Studies explore its potential as an antimicrobial agent.

Medicine this compound is explored for its anticancer properties, specifically in the inhibition of certain cancer cell lines. Many trimethoxybenzamide (TMB) derivatives have been noted for their cytotoxic effect through the inhibition of tubulin polymerization . For example, trimethoxybenzamide molecule IV was evaluated as an inhibitor of β-tubulin polymerization with significant antiproliferative activity against MDA-MB-231 breast cancer cells .

Industry It can be utilized for the development of new materials with specific electronic or optical properties.

The interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action. The presence of hydroxy and methoxy groups allows for hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of target proteins, influencing various biological pathways.

Anticancer Activity

Compounds containing the oxadiazole moiety exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that similar oxadiazole derivatives effectively inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction via mitochondrial pathways.

Antimicrobial Properties

This compound has also shown promising antimicrobial activity against several bacterial strains.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide functionality play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide with its analogs, focusing on structural variations, synthetic methods, physicochemical properties, and biological activities.

Structural Variations and Physicochemical Properties

Key structural differences arise from substitutions on the aromatic amine or benzamide groups, which influence melting points, solubility, and spectral properties.

Compound Name Substituents on Aromatic Amine Melting Point (°C) Yield (%) Key Spectral Features (¹H-NMR, IR) Reference
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Bromo Not reported Not given N-H···O hydrogen bonding in crystal packing
N-(4-Hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide 4-Hydroxy-2-methyl Not reported Not given Monoisotopic mass: 317.126323
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a) o-Tolyl (2-methylphenyl) 222–224 Not given IR: NH (3278 cm⁻¹), C=O (1667 cm⁻¹); ¹H-NMR: δ 7.23 (s, aromatic)
N-(3-(4-Chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2b) 4-Chlorophenyl 241–243 50.89 ¹H-NMR: δ 7.62 (d, J=8.6 Hz, aromatic); 13C-NMR: δ 131.57 (C-Cl)
N-(4-Cyanophenyl)-3,4,5-trimethoxybenzamide 4-Cyano Not reported Not given Molecular weight: 312.32

Key Observations :

  • Methoxy groups contribute to higher melting points (e.g., 222–251°C in furan-linked analogs) due to increased crystallinity .
  • Hydrogen-bonding substituents (e.g., -OH) facilitate intermolecular interactions, as seen in the crystal packing of N-(4-bromophenyl)-3,4,5-trimethoxybenzamide .

Biological Activity

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is a compound that has garnered significant attention in pharmacological research due to its potential biological activities. This article provides an in-depth examination of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H19_{19}N1_{1}O4_{4}
  • Molecular Weight : 275.32 g/mol
  • Functional Groups : Amide group, methoxy groups

The presence of multiple methoxy groups enhances its solubility and reactivity, which are critical for its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy groups and the amide functionality are crucial for binding to these targets, leading to modulation of their activity. This compound has been investigated for various potential therapeutic effects:

  • Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
  • Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and inhibition of tubulin polymerization.

Biological Activity Overview

Biological ActivityDescriptionReferences
AntimicrobialEffective against Gram-positive bacteria and some resistant strains.
AnticancerInduces apoptosis in cancer cells; inhibits tubulin polymerization.
AntioxidantPotential to scavenge free radicals and reduce oxidative stress.

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. The compound showed an IC50_{50} value of 1.27 µM, indicating potent antiproliferative activity. The mechanism involved upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .
  • Antimicrobial Efficacy :
    • Research demonstrated that this compound exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be 2 µg/mL .
  • Mechanistic Studies :
    • Investigations into the mechanism revealed that the compound interacts with β-tubulin, disrupting microtubule dynamics essential for cell division. This disruption leads to cell cycle arrest at the G2/M phase in cancer cells .

Q & A

Q. What are the standard synthetic routes for N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide, and how is purity validated?

The compound is synthesized via condensation of 3,4,5-trimethoxybenzoyl chloride with 2,3-dimethylaniline in anhydrous conditions (e.g., using DCM or THF as solvents). Purification typically involves preparative HPLC or recrystallization from DMF/H₂O mixtures. Purity validation employs ¹H/¹³C NMR (e.g., δ 11.63 ppm for amide protons in DMSO-d₆) and HPLC-ESI-MS (e.g., HRMS [M+H]⁺ calcd. 344.1495) to confirm structural integrity and ≥95% purity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses Mo/Kα radiation (λ = 0.71073 Å), and structures are solved via direct methods with SHELXT or SHELXD , followed by refinement using SHELXL . Hydrogen bonding networks (e.g., N–H···O interactions) and torsional angles are analyzed to confirm molecular geometry .

Q. What spectroscopic techniques are critical for characterizing this benzamide derivative?

  • ¹H/¹³C NMR : Identifies substituent patterns (e.g., methoxy protons at δ 3.70–3.85 ppm).
  • FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹).
  • Mass spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or halogenation) impact antiproliferative activity?

Derivatives with electron-withdrawing groups (e.g., Cl, F) at the para-position of the phenyl ring show enhanced cytotoxicity. For example, N-(3-chlorophenyl) analogs exhibit IC₅₀ values of 1.2–3.8 µM against HepG2 cells, compared to 8.5 µM for the parent compound. Activity correlates with increased electrophilicity and membrane permeability .

Table 1: Cytotoxicity of Selected Derivatives

CompoundSubstituentIC₅₀ (µM, HepG2)
Parent2,3-dimethylphenyl8.5
2a (3-Cl-phenyl)3-chloro1.2
2b (4-Cl-phenyl)4-chloro2.7
2c (4-methylphenyl)4-methyl5.1

Q. How can computational methods elucidate the binding mechanism of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations reveal interactions with enzymes like acetylcholinesterase (AChE) . The trimethoxybenzamide moiety forms π-π stacking with Trp286, while the dimethylphenyl group occupies the catalytic anionic site. Free energy calculations (MM-PBSA) validate binding affinities (ΔG = −9.2 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., varying by 10-fold) arise from assay conditions (e.g., serum concentration, incubation time). Normalizing data using Z-factor validation and cross-referencing with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) improves reliability .

Q. How is the compound’s stability under physiological conditions assessed?

  • pH-dependent stability : Incubation in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C, monitored via HPLC.
  • Metabolic stability : Microsomal assays (e.g., rat liver microsomes) quantify half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜ₎) .

Methodological Considerations

Q. What crystallographic parameters are critical for resolving disorder in the trimethoxy groups?

  • Occupancy refinement : Partial occupancy (0.5–0.7) for disordered methoxy oxygen atoms.
  • ADPs (anisotropic displacement parameters) : Ensure thermal motion does not obscure true geometry.
  • Hirshfeld surface analysis : Maps close contacts (e.g., C–H···O) to validate packing efficiency .

Q. How are structure-activity relationships (SAR) systematically explored for this compound?

  • Analog libraries : Synthesize derivatives with varied substituents (halogens, alkyl, aryl).
  • In vitro screening : Test against cancer (HepG2, MCF-7) and neuronal (SH-SY5Y) cell lines.
  • Pharmacophore modeling : Identify critical H-bond acceptors (methoxy O) and hydrophobic regions (dimethylphenyl) .

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